6-Chloro-2-cyclopropylquinoline-4-carboxylic acid
Description
6-Chloro-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative characterized by a chlorine atom at the 6-position, a cyclopropyl group at the 2-position, and a carboxylic acid functional group at the 4-position of the quinoline core. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and materials science. The compound’s conjugated aromatic system enables participation in electron-rich interactions, while the carboxylic acid group allows for further derivatization, such as amide or ester formation .
Properties
IUPAC Name |
6-chloro-2-cyclopropylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVACCQTKXGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopropylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloro-2-cyclopropylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline scaffold .
Comparison with Similar Compounds
Key Properties :
- Safety and Handling : Requires stringent safety measures due to hazards including skin/eye irritation (H315, H319), respiratory risks (H335), and environmental toxicity (H411). Precautions include using protective equipment (gloves, goggles) and ensuring adequate ventilation during handling .
- Storage : Must be stored in a cool, dry, and ventilated environment, protected from moisture and heat (P402, P410) .
- Commercial Status : Discontinued by suppliers like CymitQuimica, limiting its current availability for research .
Comparison with Similar Compounds
The structural and functional attributes of 6-chloro-2-cyclopropylquinoline-4-carboxylic acid can be contextualized by comparing it to analogs with variations in the 2-position substituent, halogenation, and functional groups. Below is a detailed analysis:
Structural Analogs with Substituent Variations at the 2-Position
Key Observations :
- Steric Effects : Bulky groups like isopropylphenyl (325.8 Da) or cyclopropyl (247.68 Da) influence reactivity and solubility. Cyclopropyl’s small ring size balances steric hindrance with electronic effects .
- Electronic Modulation : Electron-donating groups (e.g., ethoxyphenyl) enhance conjugation, while electron-withdrawing groups (e.g., thienyl) modify redox properties .
- Solubility : Polar substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas hydrophobic groups (e.g., isopropylphenyl) favor organic solvents .
Functional Group and Halogenation Comparisons
*Molecular weight calculated based on formula.
Key Observations :
- Core Heterocycle: Pyrimidine derivatives (e.g., ) exhibit different electronic profiles compared to quinoline, affecting applications in medicinal chemistry.
- Halogen Effects : Chlorine (in target compound) vs. fluorine (in ) alters lipophilicity and metabolic stability.
Research and Application Insights
- Materials Science: The quinoline core in this compound is leveraged in organic electronics for charge transport layers .
- Medicinal Chemistry : Analogs with hydroxyl or thienyl groups show promise as kinase inhibitors or antimicrobial agents due to improved binding interactions .
- Synthetic Flexibility : Carboxylic acid functionality enables covalent attachment to polymers or biomolecules, facilitating drug delivery systems .
Biological Activity
6-Chloro-2-cyclopropylquinoline-4-carboxylic acid is a synthetic compound with significant biological activity, particularly noted for its antimicrobial and anticancer properties. Its molecular formula is C₁₃H₁₀ClNO₂, with a molecular weight of 247.68 g/mol. The compound features a quinoline ring structure, which is essential in various biological applications due to its ability to interact with multiple molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity against a range of pathogens. The mechanism of action is believed to involve the inhibition of key enzymes or receptors that are crucial for microbial growth and survival. This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.
Anticancer Activity
The compound has also garnered attention in the field of oncology. Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Its mode of action may involve:
- Inhibition of cell proliferation : The compound interferes with critical signaling pathways that regulate cell growth.
- Induction of apoptosis : It triggers programmed cell death through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases.
The specific biological mechanisms through which this compound exerts its effects are still under investigation. However, evidence suggests that it interacts with various molecular targets, inhibiting enzymes or receptors involved in essential biological processes.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of microbial enzymes |
| Anticancer | Induction of apoptosis via mitochondrial pathways |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was found to have an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli. This suggests its potential as an alternative treatment option in combating resistant strains.
Case Study 2: Anticancer Potential
A recent study evaluated the anticancer properties of this compound on human cancer cell lines (HeLa and MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting strong antiproliferative effects. Further mechanistic studies revealed that the compound induced G1 phase cell cycle arrest, leading to increased apoptosis rates.
The synthesis of this compound typically involves multi-step chemical reactions, including:
- Formation of the quinoline core : Utilizing cyclization reactions involving substituted anilines.
- Chlorination : Introducing the chloro group at the 6-position using chlorinating agents.
- Cyclopropyl substitution : Achieved through specific coupling reactions that incorporate cyclopropyl moieties.
- Carboxylic acid formation : Final steps include carboxylation reactions to yield the carboxylic acid functional group.
Chemical Reactions
The compound can undergo various chemical transformations, including:
- Oxidation : To form quinoline N-oxides.
- Reduction : Leading to tetrahydroquinoline derivatives.
- Substitution : Allowing for further functionalization at the chloro position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
